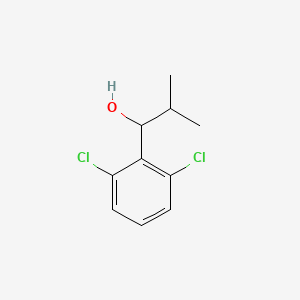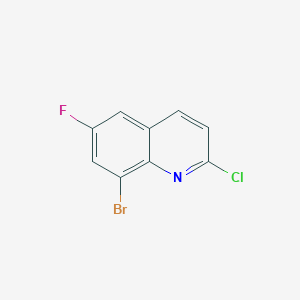
8-Bromo-2-chloro-6-fluoroquinoline
Vue d'ensemble
Description
8-Bromo-2-chloro-6-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 8-Bromo-2-chloro-6-fluoroquinoline consists of a quinoline core with bromine, chlorine, and fluorine substituents . The InChI code for this compound is1S/C9H4BrClFN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H . Physical And Chemical Properties Analysis
8-Bromo-2-chloro-6-fluoroquinoline is a powder at room temperature . It has a molecular weight of 260.49 .Applications De Recherche Scientifique
Synthesis and Biological Applications
Quinoline derivatives are synthesized for various biological studies, including cytotoxicity against cancer cell lines and antibacterial properties. For instance, 8-hydroxyquinoline derivatives have been developed for in vitro cytotoxic studies against breast cancer cell lines, showing enhanced antiproliferative activity when compared to standard drugs like Paclitaxel (Kotian et al., 2021). Additionally, 8-nitrofluoroquinolone derivatives were synthesized to investigate their antibacterial properties, revealing significant activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Chemical Properties and Applications
Quinoline derivatives also exhibit unique chemical properties useful in various applications. For example, a study on epoxy-coated corrosion monitoring utilized 8-hydroxyquinoline as a fluorescent indicator for detecting Fe2+/Fe3+ ions produced during anodic reactions, demonstrating the compound's potential in corrosion detection (Roshan et al., 2018). Another example involves the synthesis of quinoline-pyrazoline-based coumarinyl thiazole derivatives with promising antimicrobial activity, suggesting the potential for further development as antimicrobial agents (Ansari & Khan, 2017).
Metal Ion Sensing and Photoprotective Applications
Quinoline derivatives are explored for metal ion sensing and as photoprotective groups. For instance, an 8-hydroxyquinoline derivative was designed for Hg2+-selective sensing, showing pronounced fluoroionophoric properties and potential for detecting mercury ions in aqueous solutions (Moon et al., 2004). Furthermore, 8-Bromo-7-hydroxyquinoline has been utilized as a photoremovable protecting group for biological molecules, illustrating its application in regulating biological effector action with light, particularly through two-photon excitation (Zhu et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
8-bromo-2-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMADBWLQIMWVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-6-fluoroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



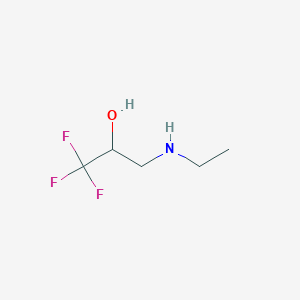
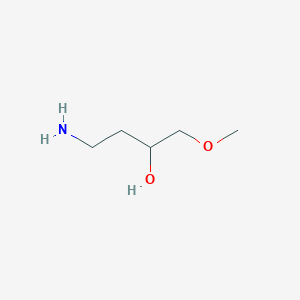
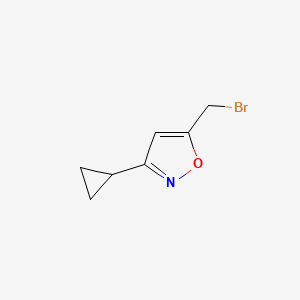
![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)
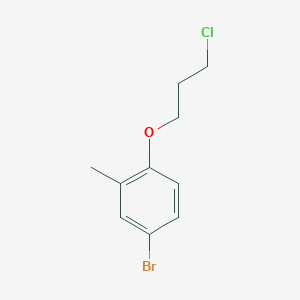
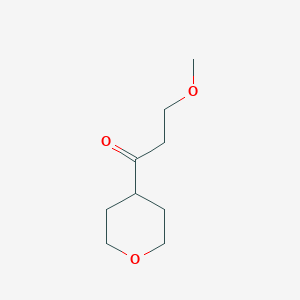
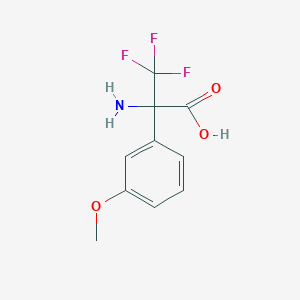
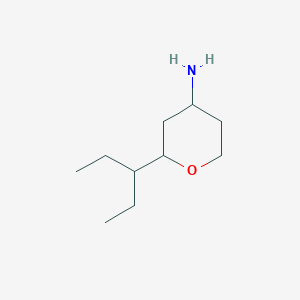

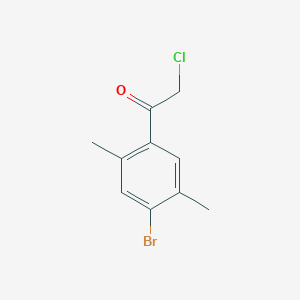
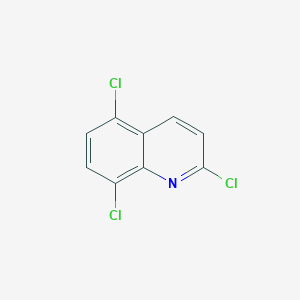
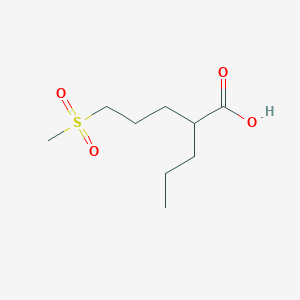
![4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde](/img/structure/B1528733.png)
